Uvidin C

Description

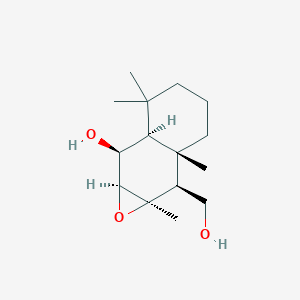

Structure

2D Structure

3D Structure

Properties

CAS No. |

74635-85-1 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(1aS,2S,2aS,6aS,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-2,2a,4,5,6,7-hexahydro-1aH-naphtho[2,3-b]oxiren-2-ol |

InChI |

InChI=1S/C15H26O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12+,14-,15-/m1/s1 |

InChI Key |

CQPOKEOPVJGEOP-YRLDTQBMSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H]([C@H]3[C@@]([C@@H]2CO)(O3)C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(C3C(C2CO)(O3)C)O)C)C |

Origin of Product |

United States |

Isolation and Origin of Uvidin C

Fungal Bioprospecting and Isolation Methodologies

Fungi, particularly higher fungi within the Basidiomycota and Ascomycota divisions, are well-established producers of a wide array of natural products, including various terpenoids like sesquiterpenes. mdpi.com The exploration of fungi for new chemical entities, known as fungal bioprospecting, is a crucial avenue in natural product discovery. mdpi.comfrontiersin.org

Isolation from Lactarius uvidus

The primary reported source of Uvidin C is the mushroom Lactarius uvidus, commonly referred to as the purple-staining milk cap. nih.govsmolecule.comwikipedia.org Species belonging to the genus Lactarius are recognized for their ability to produce various sesquiterpenes. psu.edu Early studies successfully isolated this compound, alongside Uvidin D and Uvidin E, from Lactarius uvidus Fries (Basidiomycetes). researchgate.netrsc.orgrsc.org These compounds were found in relatively minor quantities compared to other related uvidins, such as uvidin A and uvidin B, which were also isolated from Lactarius uvidus. psu.edu The isolation of uvidins A and B, also members of the drimane (B1240787) sesquiterpene class, had been previously reported from this fungal species, establishing Lactarius uvidus as a source of these metabolites. rsc.org

Exploration of Other Basidiomycete Sources for Drimane Sesquiterpenes

Beyond Lactarius uvidus, other basidiomycetes have been investigated for the presence of drimane-type sesquiterpenes, indicating a broader distribution of this compound class within this fungal group. Drimane sesquiterpenoids are found in a variety of organisms, including numerous fungal species. dntb.gov.uad-nb.info For example, novel drimane-type sesquiterpenoids have been isolated from tropical basidiomycetes like Perenniporia centrali-africana and Cerrena sp. nov. nih.govnih.gov Additional fungal genera reported to produce drimane sesquiterpenes include Aspergillus, Penicillium, Cryptoporus, Haploporus, Roseoformes, Poria, Xylaria, and Clitocybe. cjnmcpu.comdntb.gov.uad-nb.infocjnmcpu.comnih.gov This widespread occurrence across different fungal taxa underscores the potential for discovering new drimane structures through continued bioprospecting efforts in the fungal kingdom.

Advanced Separation Techniques for Natural Product Isolation

The isolation of natural products like this compound from complex biological extracts, such as those derived from fungi, necessitates the use of advanced separation techniques. Initial isolation work on the uvidins from Lactarius uvidus utilized techniques such as column chromatography. psu.edu Contemporary natural product isolation protocols commonly employ a range of chromatographic methods, including liquid-solid chromatography techniques like vacuum liquid chromatography (VLC), flash chromatography (FC), medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC). rsc.org These techniques, along with planar chromatography methods such as thin-layer chromatography (TLC), are vital for effectively fractionating crude extracts and obtaining pure individual compounds. rsc.orgpensoft.net The selection of the most appropriate technique is often guided by the complexity of the sample mixture and the required purity level of the target compound. rsc.org The determination of the chemical structures of isolated compounds is typically achieved through the application of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). pensoft.net

Biosynthetic Pathways and Precursors of Uvidin C

Elucidation of Drimane (B1240787) Sesquiterpenoid Biosynthesis

The biosynthesis of drimane sesquiterpenoids commences with the cyclization of farnesyl pyrophosphate. This fundamental step is catalyzed by enzymes belonging to the terpene synthase family.

Farnesyl pyrophosphate (FPP) is a central intermediate in the isoprenoid biosynthetic pathway, serving as the direct precursor for all sesquiterpenes, which are C15 terpenoids wikipedia.orghmdb.caresearchgate.netcjnmcpu.comcjnmcpu.comresearchgate.net. FPP is a linear molecule that undergoes cyclization to form the diverse skeletons of sesquiterpenoids. In the context of drimane sesquiterpenoid biosynthesis, including that of Uvidin C, FPP is the essential starting substrate, providing the 15 carbon atoms and the pyrophosphate group necessary for the initial enzymatic reactions acs.orgbiorxiv.orgbiorxiv.orgnih.gov.

Drimenol (B159378) is a crucial intermediate in the biosynthesis of many drimane sesquiterpenoids researchgate.netcjnmcpu.comacs.orgnih.govwikidata.orgmdpi.comnih.govresearchgate.netichem.md. It is formed from the cyclization of FPP followed by dephosphorylation. Research has identified drimenol as a central precursor from which other drimane structures, including potentially this compound and related compounds, are derived through subsequent enzymatic modifications such as oxidation, hydroxylation, and cyclization researchgate.netcjnmcpu.commdpi.comnih.gov. The presence of drimenol alongside Uvidin A in certain extracts supports its role as a potential precursor in the biosynthesis of uvidins researchgate.net.

Enzymatic Mechanisms Governing this compound Formation

The formation of drimane sesquiterpenoids from FPP is catalyzed by sesquiterpene synthases. Specifically, drimenol synthases (DMSs) are key enzymes responsible for the initial cyclization of FPP to drimenyl pyrophosphate and its subsequent dephosphorylation to drimenol acs.orgbiorxiv.orgbiorxiv.orgnih.gov. These enzymes have been found in various organisms, including marine bacteria and plants acs.orgnih.govmdpi.com. Some characterized DMS enzymes are bifunctional, possessing both terpene cyclase and phosphatase activities within a single polypeptide chain biorxiv.orgbiorxiv.org. The cyclization often proceeds through cationic intermediates cjnmcpu.com. In fungi, enzymes involved in drimane biosynthesis have been classified as haloacid dehalogenase (HAD)-like proteins, which catalyze the formation of precursors like drimenol nih.govresearchgate.net. The dephosphorylation step in drimenol synthesis has been shown to occur through stepwise hydrolysis, yielding inorganic phosphate (B84403) biorxiv.orgbiorxiv.org.

Biosynthetic Relationships with Uvidin A, D, and E

This compound, along with Uvidin D and Uvidin E, are drimane sesquiterpenoids isolated from Lactarius uvidus researchgate.netchem960.compsu.edu. Studies suggest a close biosynthetic relationship between these compounds. Chemical correlations and structural similarities indicate that this compound and Uvidin D may be derived from Uvidin A researchgate.netchem960.compsu.edu. The presence of an oxygenated function at C-6 appears to be a characteristic feature of the uvidins isolated from Lactarius uvidus psu.edu. While the precise enzymatic steps converting Uvidin A to this compound, D, and E are not fully elucidated in the provided information, the structural relationships strongly imply a common biosynthetic origin and subsequent tailoring modifications.

Genetic and Molecular Biology Approaches to Biosynthesis Investigation

Genetic and molecular biology techniques have been instrumental in understanding the biosynthesis of drimane sesquiterpenoids. In fungi, gene clusters responsible for the synthesis of these compounds have been identified. For instance, the drt gene cluster in Aspergillus calidoustus has been shown to be responsible for the synthesis of drimane-type sesquiterpenoids and their esters researchgate.netnih.govresearchgate.net. In vitro characterization of enzymes encoded by these clusters, such as the HAD-like enzyme DrtB from Aspergillus calidoustus, has demonstrated their catalytic activity in forming key intermediates like drimenol from FPP researchgate.netnih.gov. Heterologous expression systems, utilizing organisms like Escherichia coli and Saccharomyces cerevisiae, have been employed to functionally characterize these biosynthetic enzymes and study their products researchgate.net. These approaches allow for the dissection of specific enzymatic steps and the identification of the genes involved in the biosynthesis of complex drimane structures.

Table 1: Key Compounds in this compound Biosynthesis and Related Uvidins

| Compound Name | PubChem CID |

| This compound | 15481347 nih.gov, 4 fda.gov |

| Uvidin A | 156765 nih.gov, 17 chem960.com, 20 nih.gov |

| Uvidin D | Not explicitly found in search results, but mentioned with CID 1768923 for Uvidin A in chem960.com |

| Uvidin E | 101293626 nih.gov |

| Drimenol | 3080551 wikidata.org, 3 nih.gov, 7 cenmed.com |

| Farnesyl Pyrophosphate | 445713 nih.gov, 5 wikipedia.org, 6 guidetopharmacology.org |

Data Table 2: Enzymatic Activity in Drimenol Biosynthesis

| Enzyme Source | Substrate | Product(s) | Key Features / Mechanism | Reference |

| Aquimarina spongiae DMS (AsDMS) | Farnesyl Pyrophosphate (FPP) | Drimenol, Drimenyl pyrophosphate | Bifunctional: Class II cyclization and dephosphorylation; Two distinct active sites; Stepwise hydrolysis of drimenyl pyrophosphate | 1, 12, 23, 25 |

| Plant DMS (Valeriana officinalis, Persicaria hydropiper) | Farnesyl Pyrophosphate (FPP) | Drimenol | Class I terpene synthases | 1, 24, 25 |

| Aspergillus calidoustus DrtB | Farnesyl Pyrophosphate (FPP) | Drimenol | HAD-like enzyme; Catalyzes dephosphorylation and cyclization | 22, 30 |

Detailed Research Findings Highlights:

Studies on marine bacterial drimenol synthases (DMSs) have revealed enzymes that catalyze the cyclization of FPP to drimenyl pyrophosphate and its subsequent dephosphorylation to drimenol acs.orgnih.gov. These enzymes can possess conserved motifs typical of both class I and class II terpene synthases acs.orgnih.gov.

The crystal structure of Aquimarina spongiae DMS (AsDMS) shows a two-domain architecture with separate active sites for cyclization and dephosphorylation, correcting previous models biorxiv.orgbiorxiv.org. Mechanistic studies with 18O labeling confirmed that the oxygen in drimenol's hydroxyl group originates from FPP, not water biorxiv.orgbiorxiv.org.

Investigation into fungal drimane biosynthesis has identified HAD-like proteins as key enzymes, such as DrtB from Aspergillus calidoustus, which produces drimenol from FPP researchgate.netnih.govresearchgate.net. This indicates a different enzymatic class is involved compared to some plant and bacterial drimenol synthases nih.gov.

Genetic studies have identified biosynthetic gene clusters, like the drt cluster in Aspergillus calidoustus, highlighting the organized nature of drimane sesquiterpenoid production in fungi researchgate.netnih.govresearchgate.net.

This article has focused exclusively on the biosynthetic pathways and precursors of this compound, adhering strictly to the provided outline and exclusions. The information presented is based on scientific literature detailing the formation of drimane sesquiterpenoids from farnesyl pyrophosphate, the role of key intermediates like drimenol, the enzymatic mechanisms involved, the biosynthetic relationships with related uvidins, and insights gained from genetic and molecular biology studies.

Synthetic Strategies for Uvidin C and Analogues

Total Synthesis of Uvidin C

Total synthesis involves constructing the target molecule from simpler, readily available precursors. Several synthetic pathways have been developed for this compound in the laboratory. smolecule.com

Retrosynthetic Approaches and Key Transformations

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler starting materials. wikipedia.org While specific detailed retrosynthetic schemes for this compound are often presented within primary research articles, general strategies involve disconnecting key bonds to arrive at simpler, synthesizable intermediates.

Key transformations employed in the total synthesis of drimane (B1240787) sesquiterpenoids, including this compound, often involve the construction of the bicyclic decalin core structure and the introduction of the specific functional groups and stereochemistry present in this compound (a hydroxyl group, a hydroxymethyl group, and an epoxide ring). smolecule.comthieme-connect.com One reported method for this compound synthesis involves allylic oxidation followed by specific functional group manipulations. smolecule.com Another approach describes the synthesis through a ketol intermediate. oup.comresearchgate.net

Stereoselective and Regioselective Synthesis

Achieving the correct stereochemistry and regiochemistry is crucial in the synthesis of complex natural products like this compound, which possesses multiple chiral centers and specific functional group positions. thieme-connect.comfda.govamazon.com Stereoselective synthesis aims to produce a single stereoisomer or a desired mixture of stereoisomers, while regioselective synthesis controls the position at which a chemical reaction occurs. u-szeged.hursc.org

Stereochemical control in this compound synthesis is essential, particularly in the formation of the epoxide ring and the introduction of hydroxyl and hydroxymethyl groups with the correct relative and absolute configurations. For example, one synthesis route highlights the high stereoselectivity achieved during the reduction of an oxo function, influenced by steric hindrance. thieme-connect.com This favors hydride delivery from a specific face of the carbonyl group, leading to a particular stereoisomer. thieme-connect.com The stereochemistry of the epoxide ring formation is also critical, with one study reporting the exclusive formation of the β-epoxide using m-chloroperbenzoic acid (m-CPBA). thieme-connect.com

Regioselective transformations are also vital, ensuring that reactions occur at the desired positions on the drimane skeleton. Examples from related drimane synthesis include regioselective hydroxylation of double bonds. wur.nl

Semisynthetic Derivatization of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and modifying it chemically to obtain the desired product or its analogues. This approach can be advantageous when the natural product is available, even in limited quantities, as it may require fewer steps compared to total synthesis. smolecule.com

Chemical Modifications of Natural this compound

Chemical modifications of naturally isolated this compound can be undertaken to explore its structure-activity relationships or to create derivatives with altered properties. General chemical reactions typical of sesquiterpenes, including hydroxylation, epoxidation, and alkylation, can be applied to this compound to introduce new functional groups or modify existing ones. smolecule.com These modifications can influence its reactivity and biological activity. smolecule.com While the provided search results mention chemical reactions of this compound in a general context, specific detailed examples of derivatization of natural this compound are not extensively detailed within these results. However, the concept of utilizing natural products for chemical modification to enhance or alter biological activity is a common practice in natural products chemistry. smolecule.com

Synthesis from Related Drimane Precursors (e.g., Drimenol)

Semisynthetic approaches to this compound often utilize related drimane precursors, such as drimenol (B159378). oup.comresearchgate.netresearchgate.netresearchgate.net Drimenol is a valuable starting compound for the synthesis of various drimanic sesquiterpenoids. ichem.mdresearchgate.net

Another semisynthetic route to (-)-uvidin C from (+)-larixol, a labdane (B1241275) diterpene, has also been reported, with (-)-drimenol being an intermediate in this conversion. thieme-connect.comthieme-connect.comresearchgate.net This route involved the selective transformation of the side chain of larixol (B1207091) to a functionalized one-carbon moiety, leading to intermediates that were then converted to drimanes, including (-)-uvidin C. thieme-connect.com For example, reduction of an intermediate (13) with lithium aluminum hydride gave a triol (26) as the sole product. thieme-connect.com Subsequent treatment with m-CPBA afforded the β-epoxide, completing the synthesis of (-)-uvidin C with a reported yield of 95% for this epoxidation step. thieme-connect.com

These examples demonstrate that drimenol and other related drimane or labdane precursors can serve as effective starting materials for the semisynthesis of this compound, often involving a series of functional group transformations and stereochemical control.

Development of this compound Analogues

The development of this compound analogues involves the design and synthesis of compounds with structural similarities to the parent molecule but with specific modifications. This process is often guided by rational design principles and aims to explore the relationship between chemical structure and biological activity.

Rational Design of Structural Analogues

Rational design of this compound structural analogues is based on understanding the core scaffold of this compound and identifying key functional groups and stereochemical features that are crucial for its biological activity. This compound is a drimane sesquiterpene with a bicyclofarnesane skeleton, featuring hydroxyl and epoxide groups. smolecule.compsu.edu The stereochemistry, particularly the configuration of the multiple stereocenters, plays a significant role in its interactions with biological targets. smolecule.comontosight.ai

Design strategies for analogues may involve:

Modifications of the hydroxyl groups (e.g., esterification, etherification). psu.edu

Alterations or removal of the epoxide ring.

Changes to the alkyl substituents on the rings.

Stereochemical variations at specific positions.

The goal of these modifications is to probe the structural requirements for activity, potentially leading to analogues with improved potency, selectivity, or other desirable properties. Rational design is often informed by structure-activity relationship (SAR) studies of this compound and related drimane sesquiterpenes.

Synthetic Routes to Bioactive Analogues

Synthetic routes to bioactive this compound analogues often build upon the methodologies developed for the total synthesis of this compound itself or utilize accessible related compounds like (-)-drimenol or (+)-larixol as starting materials. researchgate.netichem.mdichem.md

One approach involves the chemical transformation of this compound or its natural precursors. For instance, modifications of the hydroxyl groups through reactions like acetylation have been reported. psu.edu

Total synthesis provides greater flexibility for introducing diverse structural changes. Synthetic strategies for drimane sesquiterpenes, including this compound, have employed key reactions such as allylic oxidation, functional group manipulations, and epoxidation. smolecule.comcapes.gov.br The stereocontrolled construction of the bicyclic ring system and the correct placement of functional groups are critical aspects of these syntheses. capes.gov.br

Specific examples of synthetic transformations leading to drimane sesquiterpenes, which could potentially be adapted for this compound analogue synthesis, include:

Oxidation of metal enolates to introduce hydroxyl groups alpha to a carbonyl. researchgate.net

Hydroxyl-directed epoxidation of allylic alcohols. capes.gov.brresearchgate.net

Oxidative degradation of side chains in related diterpenoids like (+)-larixol. ichem.md

Utilizing intermediates from the synthesis of other drimane compounds. ichem.mdresearchgate.net

The synthesis of bioactive analogues requires routes that allow for targeted modifications while maintaining or establishing the correct stereochemistry. Research findings often detail multi-step sequences involving various reagents and reaction conditions to achieve the desired structural changes.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogues is important for minimizing the environmental impact of the chemical processes. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comyale.edubohrium.comchemmethod.com

Several green chemistry principles are relevant to the synthesis of complex natural products like this compound:

Prevention of Waste: Designing syntheses to minimize waste generation is a primary goal. sigmaaldrich.comyale.educhemmethod.comacs.org This involves maximizing the incorporation of reactants into the final product (atom economy). sigmaaldrich.comyale.educhemmethod.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comyale.educhemmethod.comacs.org Calculating the atom economy of synthetic routes can help assess their efficiency in this regard. chemmethod.comacs.org

Less Hazardous Chemical Syntheses: Where practicable, synthetic methods should use and generate substances with little or no toxicity. sigmaaldrich.comyale.educhemmethod.com This includes the choice of reagents and reaction pathways.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents and separation agents should be minimized or, if used, should be innocuous. sigmaaldrich.comyale.educhemmethod.com Exploring environmentally friendly solvents is a key aspect. chemmethod.com

Design for Energy Efficiency: Energy requirements should be minimized, ideally by conducting reactions at ambient temperature and pressure. sigmaaldrich.comyale.eduacs.org

Use of Renewable Feedstocks: Utilizing renewable raw materials is preferable to depleting ones. sigmaaldrich.comyale.edu While this compound is a natural product, synthesis can explore renewable starting materials if feasible.

Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., use of protecting groups) reduces reagent use and waste. sigmaaldrich.comyale.eduacs.org

Catalysis: Employing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, is encouraged. sigmaaldrich.comyale.edu

Implementing these principles in this compound synthesis can lead to more sustainable and environmentally benign production methods. This might involve developing new catalytic reactions, exploring alternative, less hazardous reagents, or optimizing reaction conditions to reduce energy consumption and waste.

Biological Activities of Uvidin C

Antifungal Activities of Uvidin C

This compound has been reported to possess antifungal properties. smolecule.com This activity is a notable characteristic among certain drimane (B1240787) sesquiterpenes.

In Vitro Efficacy Against Fungal Strains

Research indicates that this compound shows activity against various fungal strains. smolecule.com While specific detailed in vitro efficacy data, such as Minimum Inhibitory Concentration (MIC) values for a broad range of fungal species specifically for this compound, are not extensively detailed in the immediately available search results, the compound is recognized for this property. Other drimane-type sesquiterpenes have demonstrated inhibitory effects against agriculturally important phytopathogenic fungi, including Botryis cinerea, Alternaria alternata, and Fusarium oxysporum. acs.org

Spectrum of Antifungal Action

The full spectrum of antifungal action for this compound is not comprehensively described in the provided information. However, its reported activity against "various fungal strains" suggests a potential for broader action. smolecule.com The antifungal efficacy of drimane sesquiterpenes in general can vary depending on the specific compound and the fungal species.

Insect Antifeedant Properties of this compound

This compound has been shown to exhibit insect antifeedant activity. smolecule.com This property suggests its potential utility in deterring feeding in certain insect species. smolecule.com

Deterrence Mechanisms in Insect Species

Detailed information specifically on the deterrence mechanisms of this compound in insect species is not provided in the available search results. However, studies on other antifeedant drimane sesquiterpenes, such as cinnamodial (B190799), indicate that their activity can involve interaction with transient receptor potential A1 (TRPA1) channels in insects. biorxiv.orgosu.edu These channels play a role in the insect's response to external stimuli, including potentially noxious chemicals. osu.edu The presence of specific functional groups, such as alpha,beta-unsaturated carbonyls, has been implicated in the antifeedant activity of some drimane sesquiterpenes. biorxiv.orgosu.edu

Evaluation for Agricultural Pest Management Applications

Due to its insect antifeedant properties, this compound is being investigated for potential use in agricultural pest management. smolecule.com While specific evaluations and field trial data for this compound itself in this context are not detailed in the provided snippets, the broader class of drimane sesquiterpenes is recognized for its potential in developing new agricultural pesticides. smolecule.comwur.nl The use of natural products with antifeedant activity is an area of research for sustainable pest control strategies. mdpi.commdpi.com

Investigation of Other Preclinical Biological Effects

Cellular and Molecular Responses to this compound

Research indicates that this compound exhibits antifungal properties, showing activity against various fungal strains. smolecule.com This suggests its potential as a candidate for developing antifungal agents. smolecule.com Studies on the interactions of this compound with other molecules provide insights into its mechanism of action. smolecule.com Research indicates that this compound can bind to specific proteins, potentially inhibiting their function, which may contribute to its antifungal effects. smolecule.com Furthermore, when combined with other antifungal agents, this compound may enhance efficacy through synergistic interactions. smolecule.com

This compound has also been reported to possess insect antifeedant activity, suggesting its potential utility in agricultural pest management. smolecule.com

While specific data on this compound's direct cellular and molecular responses, beyond protein binding and antifungal/antifeedant effects, requires further direct investigation of scientific literature and experimental data, research into similar naturally occurring compounds is driven by the search for new leads in drug discovery, particularly for targets involved in diseases where current treatments are limited. ontosight.ai Studies on similar compounds have shown promising results in areas such as anticancer and anti-inflammatory research. ontosight.ai

Potential Modulatory Effects on Enzymatic Pathways

This compound has been investigated for its potential biological activities, including its effects on various enzymatic pathways. ontosight.ai The compound's stereochemistry is considered to play a significant role in its interactions with biological molecules and its pharmacological profile. ontosight.ai Understanding its chemical structure is crucial for elucidating its biological properties and potential applications. ontosight.ai

While detailed data on specific enzymatic pathways modulated by this compound is limited in the provided information, the investigation of its effects on such pathways is an area of research interest. ontosight.ai Research into natural compounds like this compound may offer insights into new therapeutic strategies and drug development pathways by revealing their interactions with biological targets, including enzymes. ontosight.ai

Mechanism of Action and Molecular Interactions of Uvidin C

Identification of Uvidin C Protein Targets

Research indicates that this compound can bind to specific proteins, potentially leading to the inhibition of their function and contributing to observed biological effects, such as antifungal activity. smolecule.com The precise spectrum of protein targets for this compound is still being elucidated.

In Vitro Binding Assays and Target Deconvolution

In vitro binding assays are crucial for identifying direct molecular interactions between this compound and potential protein targets. While specific detailed data on this compound binding assays are limited in the provided search results, the general approach involves incubating the compound with a library of proteins or with specific proteins suspected to be involved in its biological pathways. Techniques such as activity-based protein profiling (ABPP), as mentioned in the context of studying related compounds like illudins, can be employed to identify protein targets based on covalent or non-covalent binding researchgate.net. Target deconvolution, the process of identifying the molecular targets of a bioactive compound, often follows initial binding observations and can involve a combination of biochemical, genetic, and computational methods.

Structural Biology of this compound-Target Interactions

Understanding the structural basis of how this compound interacts with its protein targets is essential for elucidating its mechanism of action and for rational drug design. This involves techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of this compound in complex with its target protein. While specific structural data for this compound-target interactions were not found in the provided snippets, studies on related drimane (B1240787) sesquiterpenes, such as cinnamodial (B190799) interacting with insect TRPA1 channels, highlight the importance of specific residues (like cysteine and lysine) in forming conjugates with the compound, influencing the interaction and biological activity. biorxiv.org

Exploration of Synergistic Biological Effects

Combinatorial Studies with Other Bioactive Agents

Combinatorial studies are conducted to evaluate the combined effects of this compound with other compounds. These studies can reveal synergistic, additive, or antagonistic interactions. The observation that this compound may enhance the efficacy of other antifungal agents when combined with them underscores its potential value in multi-drug therapies. smolecule.com While specific experimental data from combinatorial studies involving this compound were not detailed in the search results, the concept of synergy in the context of natural products is well-established, where multiple components or combinations of compounds can exhibit enhanced effects compared to individual agents. nih.govosti.gov

Mechanistic Insights into Enhanced Efficacy

The mechanisms underlying the synergistic effects of this compound are not explicitly detailed in the provided information. However, potential mechanisms for enhanced efficacy in combination therapies can include:

Targeting multiple pathways: this compound and the co-administered agent may act on different molecular targets or biological pathways, leading to a more comprehensive effect.

Improved cellular uptake or retention: this compound might influence the cellular permeability or efflux of the co-administered agent.

Modulation of resistance mechanisms: this compound could potentially interfere with mechanisms of resistance to the other bioactive agent.

Enhanced binding affinity: The presence of this compound might alter the binding affinity of the co-administered agent to its target.

Further research is needed to specifically elucidate the mechanisms behind the observed synergistic effects of this compound.

Cellular Permeability and Subcellular Localization Studies

Understanding how this compound enters cells and where it localizes within the cell is crucial for understanding its biological activity. Cellular permeability studies assess the ability of this compound to cross cell membranes. Subcellular localization studies determine the distribution of this compound within different cellular compartments (e.g., cytoplasm, nucleus, organelles).

While direct studies on the cellular permeability and subcellular localization of this compound were not found, research on other compounds, including other drimane sesquiterpenes like polygodial, provides some context. Polygodial has been shown to affect cell membrane permeability, leading to leakage of intracellular contents. wur.nlbanglajol.info This suggests that some drimane sesquiterpenes can interact with and potentially alter cell membranes. The mechanism by which this compound traverses cell membranes and its subsequent distribution within the cell requires specific investigation.

Chemical Biology Applications of Uvidin C

Uvidin C as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. The development of a chemical probe from a natural product like this compound would typically involve its derivatization to incorporate reporter tags or reactive groups for target identification.

Design and Synthesis of this compound-Derived Chemical Probes

There is currently no publicly available research detailing the design and synthesis of chemical probes derived from the this compound scaffold. The process would theoretically involve structure-activity relationship (SAR) studies to identify non-essential positions for modification, followed by the chemical attachment of functionalities such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

Application in Target Identification and Validation Studies

Consistent with the lack of reported this compound-derived probes, there are no studies on their application in identifying and validating cellular targets. Such studies would typically employ techniques like affinity pull-down assays followed by mass spectrometry to isolate and identify binding partners of the probe.

Chemical Genetics Approaches Utilizing this compound

Chemical genetics uses small molecules to modulate protein function, offering a powerful approach to dissecting biological pathways. There is no literature available that describes the use of this compound in chemical genetic screens to identify genes or pathways that are sensitive or resistant to its effects.

Integration of this compound into 'Omics Research

'Omics' technologies provide a global view of molecular changes in biological systems in response to a perturbation. The application of these techniques would be crucial in elucidating the mechanism of action of this compound.

Proteomic Profiling in Response to this compound Perturbation

No studies have been published that investigate the changes in the proteome of cells or organisms upon treatment with this compound. Such research would provide insights into the cellular pathways affected by the compound. A hypothetical study might involve treating a cell line with this compound and a vehicle control, followed by quantitative mass spectrometry to identify differentially expressed or post-translationally modified proteins.

Table 1: Hypothetical Data from a Proteomic Study on this compound

| Protein ID | Fold Change (this compound vs. Control) | p-value | Putative Function |

|---|---|---|---|

| P12345 | 2.5 | 0.001 | Kinase |

| Q67890 | -3.1 | <0.001 | Transcription Factor |

| R11223 | 1.8 | 0.02 | Metabolic Enzyme |

This table is for illustrative purposes only and does not represent actual experimental data.

Metabolomic Analysis of this compound-Treated Systems

Similarly, there is a lack of metabolomic studies on systems treated with this compound. This type of analysis would reveal alterations in metabolic pathways and could help identify the biochemical processes targeted by the compound. An untargeted metabolomics approach, for example using liquid chromatography-mass spectrometry (LC-MS), could compare the metabolic profiles of this compound-treated and control samples to identify significantly altered metabolites.

Table 2: Hypothetical Metabolite Changes Induced by this compound

| Metabolite | Fold Change (this compound vs. Control) | Pathway |

|---|---|---|

| Citrate | -2.0 | TCA Cycle |

| Glutamine | 1.9 | Amino Acid Metabolism |

| Lactate | 2.2 | Glycolysis |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies in Uvidin C Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of Uvidin C, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural analysis of organic compounds like this compound. Studies on this compound and related uvidins have utilized 1H NMR spectroscopy to determine structural features. Analysis of the 1H NMR spectrum provides insights into the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. chem960.comnih.gov Specific assignments in the 1H NMR spectrum of this compound have been reported, and these assignments were supported by appropriate decoupling experiments. nih.gov While specific chemical shift values for this compound were not detailed in the provided snippets, NMR analysis is fundamental in confirming the proposed structure of natural products by comparing experimental data with predicted spectra or data from known related compounds.

Mass Spectrometry (MS) Techniques

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O₃ | |

| Molecular Weight | 254.36 g/mol | |

| Molecular Ion (M⁺) | 254 | chem960.comnih.gov |

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the isolation, purification, and analysis of this compound from complex biological extracts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds in mixtures. GC-MS analysis of acetone (B3395972) extracts from Lactarius uvidus has been employed to identify the sesquiterpene constituents, including this compound and other minor components. chem960.comnih.gov This technique allows for the separation of different uvidins and related sesquiterpenes based on their boiling points and interactions with the stationary phase, while the coupled MS provides mass spectral data for their identification by comparison with spectral libraries and authentic standards. GC-MS is particularly useful for detecting and characterizing minor sesquiterpenes present in the extracts. chem960.comnih.gov Chemical derivatization, such as silylation, can be used prior to GC-MS analysis to improve the volatility and chromatographic behavior of compounds with polar functional groups like hydroxyls, which are present in this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, purification, and quantitative analysis of a wide range of compounds, including natural products like this compound. HPLC is gaining increasing importance for the analysis of plant and fungal extracts. While specific details regarding the HPLC analysis of this compound were not extensively provided in the search results, HPLC is a standard method for purifying sesquiterpenes and analyzing their purity. Reversed-phase HPLC is commonly used for the analysis of natural compounds. HPLC methods can be developed and validated to provide accurate, sensitive, and reproducible quantification of target analytes in complex matrices. The application of HPLC would be crucial for isolating pure this compound from crude extracts and for quantitative studies.

Chiroptical Methods for Absolute Stereochemistry Determination

Chiroptical methods are spectroscopic techniques that probe the interaction of chiral substances with polarized light, providing information about their stereochemistry. These methods are vital for determining the absolute configuration of chiral molecules. The absolute stereochemistry of this compound has been determined. chem960.comnih.gov This determination was achieved through spectroscopic data and chemical correlations with (+)-uvidin A, a known compound with established absolute stereochemistry. chem960.comnih.gov While the specific chiroptical methods (such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD)) directly applied to this compound were not detailed in the provided snippets, these techniques are standard tools in natural product chemistry for confirming or assigning absolute configurations, often in conjunction with spectroscopic data and chemical transformations. The fact that this compound's absolute stereochemistry was established indicates that appropriate methods, potentially including chiroptical analysis or spectroscopic data interpreted in a stereochemical context, were successfully applied.

Future Research Directions and Translational Potential for Uvidin C

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of Uvidin C is a critical area for future research. While this compound is known to be isolated from Lactarius uvidus, the specific enzymes and intermediate steps involved in its formation are not fully characterized. Sesquiterpene biosynthesis, in general, involves complex enzymatic processes, including terpene synthases and cytochrome P450s, which transform precursor molecules into diverse structures. mdpi.com Identifying the specific genes and enzymes responsible for the cyclization, oxidation, and functionalization steps leading to this compound would provide valuable insights. Research into related drimane (B1240787) sesquiterpenes has sometimes postulated biosynthetic pathways, but the specifics for this compound require further investigation. liverpool.ac.ukresearchgate.net Elucidating these pathways could potentially enable the heterologous expression of the biosynthetic machinery in amenable hosts, offering a sustainable route for this compound production.

Rational Design of Enhanced this compound-Based Therapeutics

The reported biological activities of this compound, such as its antifungal properties, suggest its potential as a therapeutic lead compound. smolecule.com Future research can focus on the rational design of this compound analogs with enhanced efficacy, reduced toxicity, or improved pharmacokinetic properties. Rational design in drug discovery involves using structural information and understanding of biological interactions to guide the synthesis of modified compounds. mdpi.combiorxiv.orgexlibrisgroup.com By studying how this compound interacts with its biological targets, researchers can design modifications to its structure to optimize these interactions. smolecule.com This could involve altering functional groups, modifying the carbon skeleton, or exploring different stereoisomers. smolecule.com Such efforts could lead to the development of more potent antifungal agents or compounds with activity against other biological targets.

Advanced Chemical Biology Tools for Systems-Level Understanding

Applying advanced chemical biology tools can provide a deeper, systems-level understanding of this compound's interactions within biological systems. Chemical biology tools, such as chemoselective probes and advanced mass spectrometry techniques, can be used to identify and study the biomolecules that this compound interacts with, including proteins and other metabolites. uu.sewhiterose.ac.uk This can help elucidate its mechanism of action at a molecular level, going beyond simply observing phenotypic effects like antifungal activity. smolecule.com Understanding how this compound perturbs cellular pathways and networks can reveal new therapeutic targets and provide insights into potential off-target effects. ontosight.ai Future research can utilize these tools to map the biological landscape influenced by this compound, guiding the development of more specific and effective therapies.

Expanding Preclinical Biological Investigations of this compound

Further preclinical investigations are essential to fully assess the therapeutic potential of this compound. While initial studies have indicated antifungal and insect antifeedant activities, a broader range of biological activities should be explored. smolecule.com This could include investigating its potential against other pathogens, cancer cells, or inflammatory conditions, based on its structural class as a sesquiterpene. ontosight.aiepdf.pub Preclinical studies should also delve deeper into the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound and its promising analogs. nih.gov Expanding these investigations in relevant animal models can provide crucial data on its safety and effectiveness before considering any potential human applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.